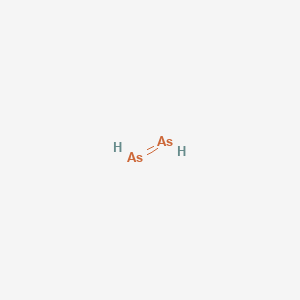
Arsanylidenearsane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsanylidenearsane is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of arsenic atoms bonded to carbon atoms in its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of arsanylidenearsane typically involves the reaction of arsenic trichloride with organic ligands under controlled conditions. One common method is the reaction of arsenic trichloride with an alkyl or aryl lithium reagent, followed by the addition of a suitable ligand to form the desired this compound compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents. The production facilities are equipped with advanced safety measures to handle the toxic and reactive nature of arsenic compounds.
化学反応の分析
Types of Reactions
Arsanylidenearsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other higher oxidation state compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state arsenic compounds.
Substitution: The compound can undergo substitution reactions where ligands attached to the arsenic atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to prevent over-reduction.
Substitution: Substitution reactions often involve the use of halogenating agents or organometallic reagents under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield arsenic trioxide, while reduction can produce arsine derivatives.
科学的研究の応用
Arsanylidenearsane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: this compound is used in the production of semiconductors and other advanced materials due to its unique electronic properties.
作用機序
The mechanism of action of arsanylidenearsane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to inhibition of enzyme activity. Additionally, it can generate reactive oxygen species that cause oxidative damage to cellular components. The specific pathways involved depend on the particular biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
Arsenic Trioxide: A well-known arsenic compound used in medicine and industry.
Arsine: A toxic gas with applications in semiconductor manufacturing.
Arsanilic Acid: An organoarsenic compound used as a feed additive in veterinary medicine.
Uniqueness
Arsanylidenearsane is unique due to its specific molecular structure and reactivity. Unlike simpler arsenic compounds, it offers the potential for selective interactions with biological targets and can be used as a versatile reagent in synthetic chemistry. Its ability to undergo a variety of chemical reactions makes it a valuable compound for research and industrial applications.
特性
分子式 |
As2H2 |
|---|---|
分子量 |
151.859 g/mol |
IUPAC名 |
arsanylidenearsane |
InChI |
InChI=1S/As2H2/c1-2/h1-2H |
InChIキー |
RDUYICIYUADWAP-UHFFFAOYSA-N |
SMILES |
[AsH]=[AsH] |
正規SMILES |
[AsH]=[AsH] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















